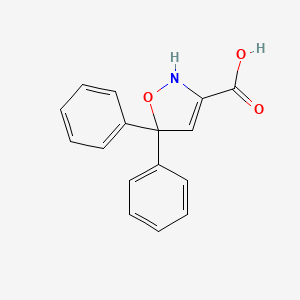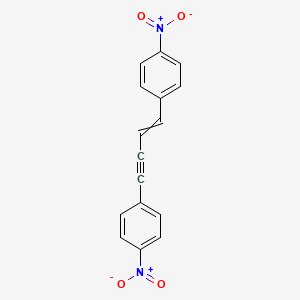![molecular formula C12H14FNO3 B12528147 Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate CAS No. 865086-32-4](/img/structure/B12528147.png)
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorophenyl group, a carbamate group, and a ketone group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate typically involves the reaction of 3-fluorophenylacetic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved include the modulation of signaling cascades that regulate cellular responses .
類似化合物との比較
Similar Compounds
- Methyl [(1R)-1-(2,4-difluorophenyl)-3-oxobutyl]carbamate
- Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate
Uniqueness
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological profiles and chemical behaviors compared to its analogs .
特性
CAS番号 |
865086-32-4 |
|---|---|
分子式 |
C12H14FNO3 |
分子量 |
239.24 g/mol |
IUPAC名 |
methyl N-[(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)6-11(14-12(16)17-2)9-4-3-5-10(13)7-9/h3-5,7,11H,6H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChIキー |
WNUYJBJHHRCKQZ-LLVKDONJSA-N |
異性体SMILES |
CC(=O)C[C@H](C1=CC(=CC=C1)F)NC(=O)OC |
正規SMILES |
CC(=O)CC(C1=CC(=CC=C1)F)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


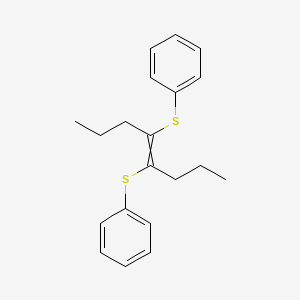
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

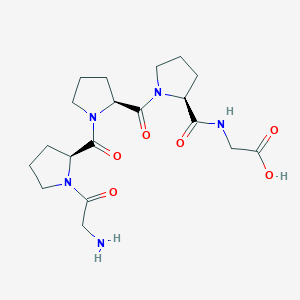
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
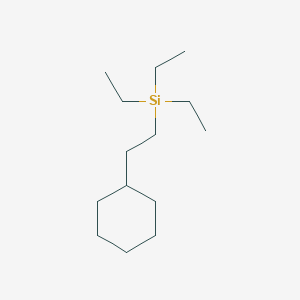
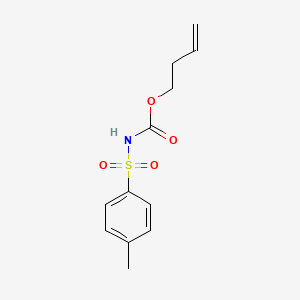
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
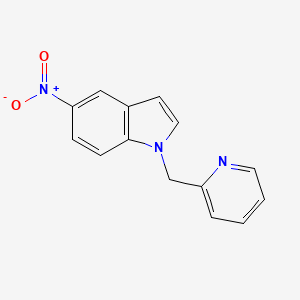
![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
